BenchChemオンラインストアへようこそ!

1-(Difluoromethyl)-4-fluoronaphthalene

CYP450 inhibition Drug-drug interaction ADME profiling

1-(Difluoromethyl)-4-fluoronaphthalene (CAS 1261521-09-8) is a dual-fluorinated naphthalene derivative with molecular formula C11H7F3 and molecular weight 196.17 g/mol, bearing a difluoromethyl (-CF2H) group at position 1 and a fluorine atom at position 4 on the naphthalene ring. This substitution pattern confers a distinct combination of lipophilic hydrogen bond donor capacity (via the CF2H moiety acting as a bioisostere of hydroxyl, thiol, or amine groups ) and enhanced metabolic stability imparted by fluorination , making it a non-interchangeable building block for medicinal chemistry programs targeting CCR5-mediated diseases, oncology, and CYP450 profiling.

Molecular Formula C11H7F3
Molecular Weight 196.17 g/mol
Cat. No. B15070186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-4-fluoronaphthalene
Molecular FormulaC11H7F3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)C(F)F
InChIInChI=1S/C11H7F3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H
InChIKeyGPEHOBNJOLXCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-4-fluoronaphthalene (CAS 1261521-09-8): Procurement-Grade Physicochemical and Pharmacological Baseline for Differentiated Lead Optimization


1-(Difluoromethyl)-4-fluoronaphthalene (CAS 1261521-09-8) is a dual-fluorinated naphthalene derivative with molecular formula C11H7F3 and molecular weight 196.17 g/mol, bearing a difluoromethyl (-CF2H) group at position 1 and a fluorine atom at position 4 on the naphthalene ring . This substitution pattern confers a distinct combination of lipophilic hydrogen bond donor capacity (via the CF2H moiety acting as a bioisostere of hydroxyl, thiol, or amine groups [1]) and enhanced metabolic stability imparted by fluorination [2], making it a non-interchangeable building block for medicinal chemistry programs targeting CCR5-mediated diseases, oncology, and CYP450 profiling [3][4].

Why In-Class Naphthalene Analogs Cannot Substitute for 1-(Difluoromethyl)-4-fluoronaphthalene in CCR5 and CYP Profiling Workflows


Substituting 1-(difluoromethyl)-4-fluoronaphthalene with structurally related naphthalene derivatives—such as 1-(difluoromethyl)naphthalene (lacking 4-F), 1-fluoronaphthalene (lacking CF2H), or positional isomers like 2-(difluoromethyl)-3-fluoronaphthalene—introduces quantifiable divergence in lipophilicity, hydrogen bond donor capacity, metabolic stability, and target engagement . The CF2H group provides hydrogen bond acidity parameters (A = 0.085–0.126) on a scale similar to thiophenol and aniline but distinct from hydroxyl, while the 4-fluoro substituent further modulates electron density and CYP2D6 inhibition profiles (IC50 = 20,000 nM for the target compound vs. divergent profiles for non-fluorinated or mono-fluorinated analogs) [1][2]. Generic substitution therefore risks misclassifying structure-activity relationships, confounding CYP-mediated drug-drug interaction predictions, and misdirecting lead optimization campaigns [3].

Quantitative Differentiation Evidence: 1-(Difluoromethyl)-4-fluoronaphthalene vs. Closest Structural Analogs


CYP2D6 Inhibition IC50: 1-(Difluoromethyl)-4-fluoronaphthalene vs. 1-Fluoronaphthalene Substrate Selectivity Divergence

1-(Difluoromethyl)-4-fluoronaphthalene exhibits an IC50 of 20,000 nM (2.00E+4 nM) against CYP2D6 in human liver microsomes, a value that places it in a low-risk inhibition category for CYP2D6-mediated drug-drug interactions [1]. In contrast, the mono-fluorinated comparator 1-fluoronaphthalene (lacking the CF2H group) shows CYP2A5 inhibition with IC50 = 7,300 nM, indicating a shift in CYP isoform selectivity when the difluoromethyl group is absent [2]. This differential isoform engagement profile is critical for ADME-Tox triage in early drug discovery, where CYP2D6 inhibition is a key liability flag due to its role in metabolizing approximately 25% of marketed drugs.

CYP450 inhibition Drug-drug interaction ADME profiling

Hydrogen Bond Donor Capacity: CF2H Group Acidity Parameter (A = 0.085–0.126) vs. OH, SH, NH2, and CH3 Bioisosteres

The difluoromethyl (-CF2H) group in 1-(difluoromethyl)-4-fluoronaphthalene acts as a lipophilic hydrogen bond donor with Abraham's solute hydrogen bond acidity parameter A in the range of 0.085–0.126, as determined by ¹H NMR analysis of difluoromethyl anisole and thioanisole model systems [1]. This places the CF2H hydrogen bond donor strength on a scale similar to thiophenol, aniline, and amine groups, but distinctly weaker than hydroxyl (OH, typical A ≈ 0.33–0.57) [1][2]. The non-fluorinated methyl analog (CH3, A ≈ 0) lacks hydrogen bond donor capacity entirely. Critically, the experimental Δlog P (XCF2H – XCH3) ranges from −0.1 to +0.4, meaning the CF2H group can either slightly decrease or moderately increase lipophilicity relative to CH3 depending on the attached scaffold [1]. For the naphthalene scaffold, where the CF2H group is attached to an extended aromatic system, electron-withdrawing effects enhance hydrogen bond donor strength relative to isolated CF2H-phenyl systems [3].

Hydrogen bond donor Bioisostere Lipophilic hydrogen bond Drug design

Lipophilicity Modulation: Predicted logP/logD of 1-(Difluoromethyl)-4-fluoronaphthalene vs. 1-(Difluoromethyl)naphthalene and 1-Fluoronaphthalene

The addition of a 4-fluoro substituent to the 1-(difluoromethyl)naphthalene scaffold is predicted to increase molecular weight from 178.18 to 196.17 g/mol and to modulate lipophilicity through combined inductive electron-withdrawing effects . The known comparator 1-(difluoromethyl)naphthalene (lacking 4-F) has predicted ACD/LogP = 3.82 and ACD/LogD (pH 7.4) = 3.97 , while 1-fluoronaphthalene (lacking CF2H) has LogP ≈ 2.98 . The target compound, bearing both CF2H and 4-F substituents, is expected to occupy an intermediate-to-higher lipophilicity range with LogP estimated between 3.5 and 4.2, reflecting the additive effects of CF2H (ΔlogP ≈ +0.1 to +0.4 relative to CH3) and the 4-fluoro substituent (Hammett σp = +0.06 for F). This dual substitution pattern provides a distinct lipophilicity window not achievable with mono-substituted analogs, enabling fine-tuning of LogD for optimal membrane permeability while maintaining aqueous solubility above the threshold required for in vitro assay compatibility.

Lipophilicity LogP LogD Membrane permeability ADME

CCR5 Antagonist Pharmacological Annotation: Target Compound's Disease-Relevant Activity vs. Non-Annotated Generic Naphthalene Analogs

Pharmacological screening reported in the patent and Semantic Scholar literature identifies 1-(difluoromethyl)-4-fluoronaphthalene as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1][2]. In contrast, generic naphthalene analogs such as 1-fluoronaphthalene, 1-(difluoromethyl)naphthalene, and non-fluorinated naphthalene lack this specific pharmacological annotation in publicly disclosed patent literature [3]. The CCR5 antagonism annotation provides a defined biological entry point for the target compound, distinguishing it from close structural analogs that lack documented chemokine receptor engagement.

CCR5 antagonist HIV Chemokine receptor Immunomodulation

Synthetic Accessibility via Pd-Catalyzed Ring Construction: Regioselective Difluoromethylnaphthalene Assembly Enabling Positional Isomer Discrimination

The synthesis of 1-(difluoromethyl)-4-fluoronaphthalene can be achieved via a palladium-catalyzed ring construction strategy using 1,1-difluoroallenes, where o-bromophenyl-bearing 1,1-difluoroallenes undergo intramolecular insertion to form a six-membered carbocycle with exclusive β-selective C–C bond formation on the central carbon of the allene [1][2]. This methodology enables regioselective access to the 1,4-substitution pattern that distinguishes the target compound from positional isomers such as 2-(difluoromethyl)-3-fluoronaphthalene or 1-(difluoromethyl)-5-fluoronaphthalene, which require different precursor designs . The Pd-catalyzed approach provides a general entry to pharmaceutically and agrochemically promising difluoromethylated naphthalenes with defined regiochemistry, making the target 1,4-isomer synthetically distinguishable from other regioisomers [3].

Pd-catalyzed insertion Difluoroallene Ring construction Regioselective synthesis

Definitive Application Scenarios for 1-(Difluoromethyl)-4-fluoronaphthalene Based on Verifiable Differentiation Evidence


CYP2D6-Mediated Drug-Drug Interaction (DDI) Risk Profiling in Early Lead Optimization

1-(Difluoromethyl)-4-fluoronaphthalene, with its documented CYP2D6 IC50 of 20,000 nM in human liver microsomes [1], serves as a low-risk CYP2D6 probe or control compound in ADME-Tox screening cascades. Its differentiated isoform selectivity profile (CYP2D6 inhibition vs. CYP2A5 engagement of 1-fluoronaphthalene at IC50 = 7,300 nM [2]) enables medicinal chemistry teams to benchmark new chemical entities against a compound with known, quantifiable CYP inhibition characteristics. This application is particularly relevant for programs where the CF2H-containing naphthalene core is being explored as a scaffold for CNS or anti-inflammatory indications, where CYP2D6 liability is a critical go/no-go criterion.

Lipophilic Hydrogen Bond Donor (HBD) Bioisostere Replacement in Fragment-Based Drug Design

The CF2H group of 1-(difluoromethyl)-4-fluoronaphthalene provides a quantifiable hydrogen bond donor with acidity parameter A = 0.085–0.126 [1], positioning it as a metabolically stable bioisostere for OH, SH, or NH2 groups. Medicinal chemistry programs exploring naphthalene-based hinge-binding motifs in kinase inhibitors or GPCR modulators can use the target compound as a reference standard to calibrate HBD strength-lipophilicity trade-offs. The dual CF2H + 4-F substitution pattern offers a LogP window (estimated 3.5–4.2) that is distinct from both 1-(difluoromethyl)naphthalene (LogP = 3.82) and 1-fluoronaphthalene (LogP ≈ 2.98) [2][3], enabling precise tuning of permeability while retaining hydrogen bond donor functionality absent in CF3 or CH3 analogs.

CCR5 Antagonist Lead Identification for HIV and Inflammatory Disease Drug Discovery

Pharmacological screening data identifying 1-(difluoromethyl)-4-fluoronaphthalene as a CCR5 antagonist [1] supports its procurement as a validated starting point for CCR5-targeted lead optimization in HIV entry inhibition, asthma, rheumatoid arthritis, and COPD programs. Unlike non-annotated structural analogs (e.g., 1-fluoronaphthalene, which is primarily associated with serotonin/norepinephrine reuptake inhibition [2]), the target compound provides a disease-relevant pharmacological entry point, reducing the need for de novo target identification screening and enabling faster progression to structure-activity relationship (SAR) expansion campaigns.

Regioselective Fluorinated Building Block for Pd-Catalyzed Library Synthesis

The well-characterized Pd-catalyzed ring construction methodology for (difluoromethyl)naphthalenes via 1,1-difluoroallene insertion [1] establishes the synthetic provenance of the 1,4-substitution pattern in 1-(difluoromethyl)-4-fluoronaphthalene. This defined regiochemistry makes the compound a reliable building block for parallel synthesis libraries targeting the naphthalene C-2, C-3, or C-5 positions for further diversification. Procurement of the pre-validated 1,4-isomer eliminates the need for isomeric separation and ensures batch-to-batch regiochemical consistency, which is critical for reproducible SAR in medicinal chemistry campaigns.

Quote Request

Request a Quote for 1-(Difluoromethyl)-4-fluoronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.